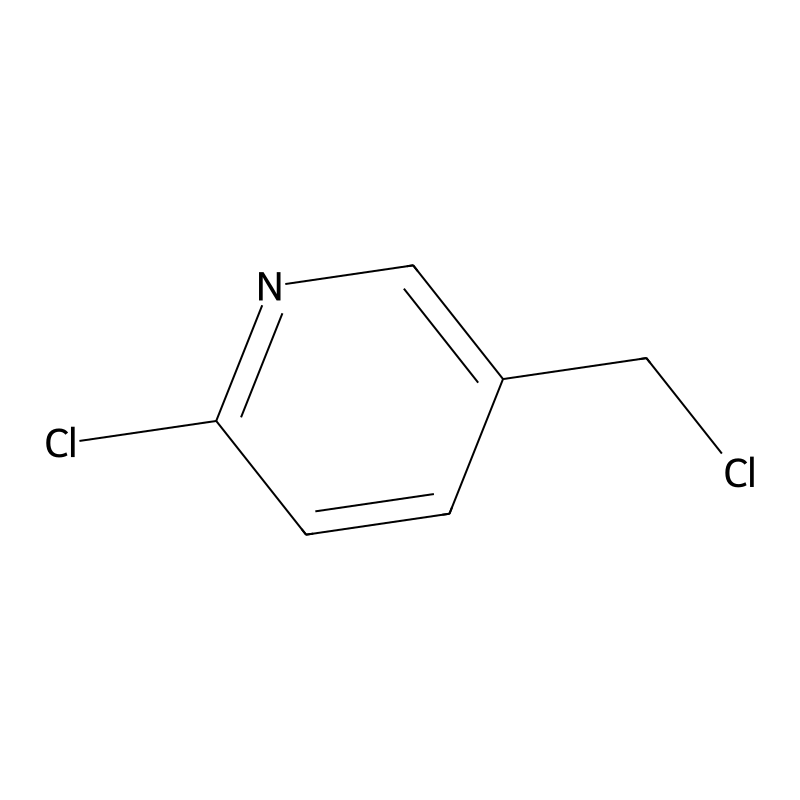

2-Chloro-5-(chloromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Chloro-5-(chloromethyl)pyridine is an organic compound with the chemical formula C6H5Cl2N. It is a white crystalline solid with a melting point of 37-42°C []. The synthesis of 2-chloro-5-(chloromethyl)pyridine has been reported in several scientific publications, and its crystal structure has been determined using X-ray diffraction [, ].

Precursor for Imidacloprid:

2-Chloro-5-(chloromethyl)pyridine is an important intermediate in the synthesis of the neonicotinoid insecticide imidacloprid []. Imidacloprid is a widely used insecticide that acts by interfering with the nervous system of insects. The reaction between 2-chloro-5-(chloromethyl)pyridine and N-nitroiminoacetonitrile is a crucial step in the production of imidacloprid [].

2-Chloro-5-(chloromethyl)pyridine is an organic compound with the molecular formula CHClN. It is characterized by a pyridine ring substituted with two chlorine atoms, one at the 2-position and another at the 5-position, alongside a chloromethyl group at the same 5-position. This compound appears as a white solid and has a melting point of approximately 37-42 °C. It is known for its reactivity and potential hazards, including toxicity upon exposure, which can lead to chemical burns and other health issues if not handled properly .

- Chlorination: The compound can undergo further chlorination reactions, enhancing its reactivity.

- Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, making it useful in synthesizing more complex organic molecules.

- Condensation Reactions: It can react with amines or alcohols to form amides or ethers, respectively.

These reactions are often facilitated by using chlorinating agents such as phosphorus(V) chloride or thionyl chloride under controlled conditions .

The synthesis of 2-chloro-5-(chloromethyl)pyridine typically involves multi-step processes:

- Chlorination of Pyridine Derivatives: Starting from 2-chloropyridine or related derivatives, chlorination is performed using agents like phosphorus(V) chloride or thionyl chloride.

- Formation of Chloromethyl Group: The chloromethyl group is introduced via a reaction involving formaldehyde and hydrochloric acid or through direct chlorination methods.

- Purification: The final product is purified through standard methods such as recrystallization or distillation .

The primary applications of 2-chloro-5-(chloromethyl)pyridine include:

- Intermediate in Pesticide Synthesis: It serves as a key intermediate in producing various insecticides and herbicides.

- Chemical Research: Utilized in laboratories for synthesizing other organic compounds due to its reactive nature.

- Pharmaceuticals: Potential applications in drug development owing to its biological activity .

Research on interaction studies of 2-chloro-5-(chloromethyl)pyridine focuses on its reactivity with various nucleophiles and electrophiles. These studies help understand how the compound can be utilized effectively in synthetic pathways for pharmaceuticals and agrochemicals. Additionally, investigations into its toxicological profile are crucial for assessing safety during handling and application.

Several compounds share structural similarities with 2-chloro-5-(chloromethyl)pyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-4-(chloromethyl)pyridine | CHClN | Different substitution pattern; potential agricultural use |

| 2-Chloropyridine | CHClN | Lacks the chloromethyl group; used in dye synthesis |

| 4-Chloromethylpyridine | CHClN | Chloromethyl group at different position; less toxic |

The uniqueness of 2-chloro-5-(chloromethyl)pyridine lies in its specific substitution pattern, which enhances its reactivity compared to similar compounds. Its dual chlorine substitutions make it particularly effective as a precursor for various chemical syntheses, especially in agrochemicals .

The discovery of 2-chloro-5-(chloromethyl)pyridine (CCMP) emerged from efforts to optimize insecticide synthesis in the late 20th century. Early patents, such as WO2012048502A1 (2010), detailed cyclopentadiene-propenal routes to produce CCMP with reduced by-products. Prior methods relied on multistep processes involving nicotinic acid derivatives, as seen in U.S. Patent 4,958,025 (1990), which utilized phosphorus pentachloride and alkali metal alkoxides for chloromethylation. The compound gained prominence due to its role in synthesizing neonicotinoids like imidacloprid, first commercialized in the 1990s. Innovations in chlorination catalysts and solvent systems, such as the use of DMF and toluene, improved yields to >95% by 2010.

Significance in Organic Chemistry

CCMP’s molecular architecture—a pyridine ring with chlorine and chloromethyl substituents—enables diverse reactivity. The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution, facilitating bond formation with nitrogen-containing heterocycles. Its electron-deficient pyridine ring participates in Friedel-Crafts acylation, as demonstrated in CN102603620A (2012), where acylating agents like chloracetyl chloride yielded hydroxymethyl intermediates. This dual functionality makes CCMP a linchpin in constructing bioactive molecules, particularly insecticides and pharmaceuticals.

Role as a Key Synthetic Intermediate

Synthesis Protocols

Modern CCMP synthesis involves two primary routes:

- Cyclopentadiene-Propenal Route:

- Nicotinic Acid Derivative Route:

Table 1: Optimal Reaction Conditions for CCMP Synthesis

| Parameter | Cyclopentadiene Route | Nicotinic Acid Route |

|---|---|---|

| Temperature Range | -5–25°C | 45–95°C |

| Catalyst | DMF | AlCl3/ZnCl2 |

| Key Reagent | Cl2 gas | CH3COCl |

| Yield | 95% | 82–85% |

| Purity | ≥95% | ≥98% |

Functionalization Pathways

CCMP serves as a precursor for:

- Imidacloprid: Reaction with 1-nitro-2,2-bis(thiomethyl)ethylene under basic conditions.

- Fluorinated Neonicotinoids: Substitution with fluorinated amines in flow reactors.

- Bioactive Hydrazones: Condensation with aromatic aldehydes to form antimicrobial agents.

Current Research Landscape

Recent advances focus on green synthesis and structural diversification:

- Continuous Flow Systems: A 2025 study achieved 89% yield in CCMP-derived hydrazones using microreactors, reducing reaction times from hours to minutes.

- Crystal Engineering: X-ray diffraction revealed CCMP’s planar pyridine ring with a 111.11° Cl–C–C angle, guiding steric optimization in derivative synthesis.

- Chlorination Catalysts: Tungsten hexachloride (WCl6) enhanced selectivity in synthesizing 2,3,6-trichloro-5-(trichloromethyl)pyridine, a CCMP analog.

Emerging Applications:

Conventional Synthesis Pathways

3-Methylpyridine Oxidation Route

The oxidation of 3-methylpyridine serves as a foundational route for synthesizing 2-chloro-5-(chloromethyl)pyridine. Industrially, 3-methylpyridine is produced via the reaction of acrolein and ammonia over oxide-based catalysts [2]. Subsequent chlorination involves introducing chlorine gas to 3-methylpyridine in the presence of solvents such as N,N-Dimethylformamide (DMF) at controlled temperatures (-5°C to 25°C) [1]. This stepwise process ensures selective substitution at the methyl group and pyridine ring, yielding intermediates that undergo cyclization. For instance, vapor-phase chlorination at 250–400°C with chlorine ratios of 10–20 moles per mole of 3-methylpyridine produces derivatives like 2-chloro-5-(trichloromethyl)pyridine [3].

Selective Chlorination Approaches

Selective chlorination is pivotal for directing substituents to specific positions. In vapor-phase methods, 3-methylpyridine reacts with excess chlorine (5–20 moles per mole) in inert diluents like carbon tetrachloride, achieving partial chlorination at the methyl group and pyridine ring [3]. Optimal conditions (300–375°C, 10–30 seconds residence time) favor the formation of 2-chloro-5-(dichloromethyl)pyridine, minimizing byproducts such as ring-chlorinated isomers [3]. Liquid-phase approaches, conversely, employ chlorination reagents like phosphorus oxychloride or solid phosgene in solvents such as toluene, enabling milder temperatures (-5–25°C) and higher selectivity [1].

Cyclization Reaction Mechanisms

Cyclization is central to forming the pyridine backbone. In the cyclopentadiene-propenal route, intermediate III undergoes chlorination followed by cyclization with reagents like solid phosgene [1]. The reaction proceeds via a chlorinated cyclization step, where DMF acts as both solvent and catalyst, facilitating the formation of intermediate IV. Quenching with water and subsequent distillation under reduced pressure yields >95% pure 2-chloro-5-(chloromethyl)pyridine [1]. Computational studies suggest that cyclization may involve transient intermediates like vinylcyclopropane, though experimental validation remains ongoing [4].

Advanced Synthetic Routes

Liquid Phase Chlorination Methods

Liquid-phase chlorination offers superior control over reaction kinetics. Using DMF as a solvent, chlorination reagents such as trimeric phosgene enable efficient conversion of intermediates at ambient temperatures [1]. For example, a molar ratio of 1:0.3–0.8 between intermediate IV and chlorination reagent maximizes yields while minimizing side reactions [1]. Solvent choice is critical: toluene and chlorobenzene are preferred for their inertness and ease of removal via distillation [1].

Flow Reaction Techniques

Continuous flow systems, though not explicitly detailed in the literature, present potential advantages for scaling chlorination reactions. By enhancing heat transfer and mixing, flow reactors could mitigate exothermic risks associated with chlorine gas. However, current industrial practices predominantly rely on batch processes, as evidenced by the cyclopentadiene-propenal route’s multi-step design [1].

Catalytic Systems for Improved Yields

Catalytic advancements focus on optimizing solvent-reagent interactions. DMF’s dual role as a solvent and Lewis acid catalyst enhances chlorination efficiency, particularly in cyclization steps [1]. Recent patents highlight the use of fluidized silica beds to improve heat distribution in vapor-phase reactions, indirectly boosting yields by maintaining isothermal conditions [3].

Industrial Production Methods

Cyclopentadiene-Propenal Route

This route dominates industrial synthesis due to its scalability. The process involves:

- Chlorination of Intermediate III: Conducted at -5–25°C with chlorine gas in DMF [1].

- Cyclization: Using solid phosgene at optimized molar ratios (1:0.1–0.5 for intermediate IV:DMF) [1].

- Purification: Distillation under reduced pressure achieves >95% purity [1].

Table 1: Key Parameters in the Cyclopentadiene-Propenal Route

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 25°C | Minimizes side reactions |

| IV:DMF molar ratio | 1:0.1–0.5 | Enhances cyclization |

| Chlorination reagent | Solid phosgene | Improves selectivity |

Rayleigh Process Optimization

Distillation under reduced pressure is critical for isolating high-purity product. By adjusting vacuum levels and temperature gradients, manufacturers recover >95% of 2-chloro-5-(chloromethyl)pyridine from crude mixtures [1].

Comparative Analysis of Manufacturing Approaches

The cyclopentadiene-propenal route offers higher purity (>95%) but requires multi-step synthesis [1]. In contrast, vapor-phase chlorination of 3-methylpyridine is simpler but yields mixtures requiring extensive separation [3]. Industrial preference leans toward the former for agrochemical applications, where purity is paramount.

Green Chemistry Perspectives

Reducing Environmental Impact in Synthesis

Replacing hazardous solvents like carbon tetrachloride with biodegradable alternatives (e.g., ionic liquids) remains a priority. The cyclopentadiene-propenal route already employs toluene, which is less toxic than chlorinated solvents [1].

Solvent Considerations and Alternatives

DMF’s high toxicity drives research into substitutes like cyclopentyl methyl ether. However, its efficacy in facilitating cyclization remains unmatched [1].

Catalyst Recovery and Reuse Strategies

Silica beds used in vapor-phase reactions are reusable, reducing waste [3]. Liquid-phase systems face challenges in DMF recovery, though membrane filtration shows promise for solvent recycling.

Planar Configuration Analysis

2-Chloro-5-(chloromethyl)pyridine exhibits an almost planar molecular geometry, with a root mean square deviation of 0.0146 Å for all atoms except the 5-chloromethyl chlorine atom [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The fundamental molecular framework demonstrates near-planarity, which is characteristic of aromatic pyridine derivatives. The pyridine ring adopts a nearly perfect planar configuration, with the nitrogen atom and five carbon atoms lying essentially in the same plane [2].

The deviation from perfect planarity is minimal, occurring primarily at the chloromethyl substituent. The offset chlorine atom of the chloromethyl group lies above the pyridine plane with a distinctive Cl—C—C angle of 111.11(17)° [1]. This angular deviation from planarity is attributed to steric effects and electronic repulsion between the chloromethyl group and the pyridine ring system [2].

Table 1: Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Cl₂N |

| Formula Weight (g/mol) | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameter a (Å) | 4.0770(8) |

| Unit Cell Parameter b (Å) | 10.322(2) |

| Unit Cell Parameter c (Å) | 16.891(3) |

| Unit Cell Parameter β (°) | 95.95(3) |

| Unit Cell Volume (ų) | 707.0(2) |

| Number of Formula Units (Z) | 4 |

| Density (Mg m⁻³) | 1.522 |

| Absorption Coefficient μ (mm⁻¹) | 0.82 |

| Temperature (K) | 293 |

| R Factor | 0.037 |

Hydrogen Bonding Networks

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine reveals significant intermolecular hydrogen bonding interactions that contribute to the overall stability of the crystalline lattice [1]. The primary hydrogen bonding interaction occurs between the chloromethyl group and the pyridine nitrogen atom of neighboring molecules [2].

Specifically, the compound exhibits C—H⋯N intermolecular hydrogen bonds with a donor-acceptor distance of 3.453(3) Å [1]. The hydrogen bonding geometry demonstrates a C6—H6A⋯N interaction where the H⋯A distance measures 2.57 Å and the D—H⋯A angle is 151° [1]. These hydrogen bonds are established through the symmetry operation (i) −x, y−1/2, −z+1/2, indicating the formation of centrosymmetric dimeric structures [1].

Table 2: Hydrogen Bonding Geometry

| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Symmetry Code |

|---|---|---|---|---|---|

| C6—H6A⋯N^i | 0.97 | 2.57 | 3.453(3) | 151 | (i) −x, y−1/2, −z+1/2 |

The hydrogen bonding network creates dimeric assemblies that are crucial for crystal stabilization [1]. These weak but significant intermolecular interactions contribute to the overall cohesion of the crystal structure and influence the physical properties of the compound [2].

Intermolecular Interactions

Beyond hydrogen bonding, 2-Chloro-5-(chloromethyl)pyridine exhibits additional intermolecular interactions that govern its crystal packing behavior [1]. The molecular units are connected through van der Waals forces and dipole-dipole interactions arising from the electronegative chlorine atoms [2].

The chlorine atoms participate in halogen bonding interactions, which are particularly significant in compounds containing multiple halogen substituents [3]. These interactions contribute to the formation of extended three-dimensional networks within the crystal lattice [1]. The molecular packing demonstrates efficient space filling, with the molecules arranged to maximize attractive interactions while minimizing steric repulsion [2].

The intermolecular interactions are enhanced by the planar nature of the pyridine ring, which allows for efficient π-π stacking between aromatic systems [3]. The combination of hydrogen bonding, halogen bonding, and van der Waals forces creates a stable crystalline arrangement with favorable energetic characteristics [1].

Table 3: Selected Bond Lengths

| Bond | Length (Å) |

|---|---|

| N—C2 | 1.307(3) |

| N—C1 | 1.334(3) |

| Cl1—C2 | 1.743(3) |

| C1—C5 | 1.378(3) |

| Cl2—C6 | 1.795(3) |

| C2—C3 | 1.375(3) |

| C3—C4 | 1.367(3) |

| C4—C5 | 1.383(3) |

| C5—C6 | 1.491(3) |

Theoretical Chemistry Approaches

Computational Studies of Reactivity Profiles

Computational investigations of 2-Chloro-5-(chloromethyl)pyridine have employed density functional theory calculations to elucidate its reactivity characteristics [4]. The reactivity of halogenated pyridine derivatives has been extensively studied using quantum chemical methods, particularly focusing on nucleophilic substitution reactions and electrophilic aromatic substitution patterns [5].

The compound demonstrates distinct reactivity at different positions due to the electronic effects of the chlorine substituents . The chlorine atom at the 2-position activates the pyridine ring toward nucleophilic attack, while the chloromethyl group at the 5-position serves as an electrophilic center for nucleophilic substitution reactions [2]. Computational studies have revealed that the presence of electron-withdrawing chlorine atoms significantly influences the electron density distribution across the pyridine ring [5].

Theoretical calculations using B3LYP functional with 6-311G(d,p) basis sets have been employed to investigate the electronic properties and reaction mechanisms [7]. These calculations provide insights into the frontier orbital characteristics, electrostatic potential surfaces, and preferred reaction pathways [4]. The computational studies indicate that the compound exhibits enhanced electrophilicity compared to unsubstituted pyridine, making it particularly reactive toward nucleophilic species [5].

Table 4: Selected Bond Angles

| Angle | Angle (°) |

|---|---|

| C2—N—C1 | 116.3(2) |

| N—C1—C5 | 124.3(2) |

| N—C2—C3 | 125.1(2) |

| N—C2—Cl1 | 115.46(18) |

| C3—C2—Cl1 | 119.40(18) |

| C4—C3—C2 | 117.3(2) |

| C3—C4—C5 | 120.0(2) |

| C1—C5—C4 | 116.9(2) |

| C1—C5—C6 | 120.3(2) |

| C4—C5—C6 | 122.7(2) |

| C5—C6—Cl2 | 111.11(17) |

Quantum Chemical Calculations

Quantum chemical calculations have been extensively performed on 2-Chloro-5-(chloromethyl)pyridine using various computational methods [4]. Density functional theory calculations employing the B3LYP functional with different basis sets have provided comprehensive information about the molecular electronic structure [7].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal important information about the compound's electronic properties [4]. The HOMO-LUMO energy gap determines the compound's chemical reactivity and stability, with smaller energy gaps indicating higher reactivity [5]. Computational studies have shown that the presence of chlorine substituents significantly affects the orbital energies and electron distribution [7].

Natural bond orbital analysis has been employed to understand the bonding characteristics and charge distribution within the molecule [4]. These calculations provide insights into the hybridization states of atoms, bond polarities, and electron delocalization patterns [7]. The results indicate significant charge separation between the chlorine atoms and the pyridine ring, contributing to the compound's reactivity profile [5].

Molecular electrostatic potential calculations have revealed the charge distribution across the molecular surface, identifying regions of high electron density and electrophilic sites [4]. These calculations are particularly valuable for predicting intermolecular interactions and reaction selectivity [7].

Structure-Activity Relationship Models

Structure-activity relationship studies for 2-Chloro-5-(chloromethyl)pyridine have focused on understanding how structural modifications affect biological and chemical activities . Quantitative structure-activity relationship modeling has been employed to predict the compound's properties based on its molecular descriptors .

The presence of chlorine substituents at specific positions significantly influences the compound's biological activity . Studies have shown that the 2-chloro substitution enhances certain pharmacological properties while the 5-chloromethyl group provides additional reactivity for further chemical modifications . The structure-activity relationships demonstrate that halogen substitution patterns are crucial determinants of biological efficacy [9].

Molecular modeling studies have investigated the binding affinity of the compound to various biological targets . These studies employ computational docking methods to predict the compound's interaction with proteins and enzymes . The results indicate that the planar pyridine ring facilitates favorable interactions with aromatic amino acid residues in protein binding sites [9].

Three-dimensional quantitative structure-activity relationship models have been developed to predict the compound's activity against specific biological targets [10]. These models incorporate steric, electronic, and hydrophobic descriptors to establish relationships between molecular structure and biological activity . The findings suggest that the chlorine substituents contribute significantly to the compound's potency and selectivity profiles .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard